[3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone
Description
The compound [3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone is a pyrazole derivative featuring a methanone core linked to a 4-chlorophenyl group and a 2-chloro-4-(4-chlorophenoxy)phenyl-substituted pyrazole ring. Pyrazole derivatives are renowned for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Properties
IUPAC Name |
[3-[2-chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3N2O2/c23-15-3-1-14(2-4-15)22(28)27-12-11-21(26-27)19-10-9-18(13-20(19)25)29-17-7-5-16(24)6-8-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKGTNPFHOENGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=CC(=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Optimization of reaction parameters and the use of efficient purification techniques are essential to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Antifungal Activity
One of the prominent applications of this compound lies in its antifungal properties. Research has indicated that pyrazole derivatives can exhibit strong antifungal activity against various strains, including Candida species. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance efficacy against resistant strains .
Antiparasitic Effects
Studies have shown that similar compounds within the pyrazole class demonstrate promising results against parasitic infections, particularly those caused by Trypanosoma cruzi and Leishmania species. The mechanism often involves inhibition of key enzymes necessary for parasite survival, making them potential candidates for drug development against neglected tropical diseases .
Anti-inflammatory and Analgesic Properties
The compound's structural features may also confer anti-inflammatory effects, which have been observed in related pyrazole derivatives. These properties are crucial for developing new treatments for chronic inflammatory conditions and pain management .
Photovoltaic Materials
Recent investigations into the use of pyrazole derivatives in organic photovoltaics (OPVs) have shown that these compounds can serve as effective electron transport materials. Their ability to facilitate charge transport while maintaining stability under operational conditions is critical for enhancing the efficiency of solar cells .
Polymer Composites
The incorporation of pyrazole derivatives into polymer matrices has been studied for improving mechanical properties and thermal stability. These composites exhibit enhanced performance characteristics suitable for various industrial applications, including coatings and packaging materials .
Study on Antifungal Activity
In a study published in the Journal of Medicinal Chemistry, the antifungal activity of several pyrazole derivatives was evaluated against Candida albicans. The results indicated that compounds with chlorine substituents exhibited higher activity levels compared to their non-substituted counterparts, highlighting the importance of functional groups in enhancing biological activity .
Research on Antiparasitic Activity
A recent publication detailed the antiparasitic effects of structurally similar pyrazole compounds on Trypanosoma cruzi in vitro. The study reported a significant reduction in parasitic load at concentrations as low as 5 μg/mL, suggesting that further development could lead to effective treatments for Chagas disease .
Mechanism of Action
The mechanism of action of [3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural motifs with several pyrazole-based methanones reported in the literature. Key analogs and their substituent variations include:
| Compound Name | Substituents | Key Structural Features | Reference |
|---|---|---|---|
| Target Compound | 3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl, 4-chlorophenyl | Chlorophenoxy and chlorophenyl groups enhance lipophilicity and steric bulk | - |
| 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanone | Triazole instead of pyrazole | Triazole may confer different hydrogen-bonding interactions | |
| (4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone | 5-nitro-2-furyl, 4-methoxy-phenyl | Nitrofuryl group introduces electron-withdrawing effects; methoxy enhances solubility | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Thiophen-2-yl, 5-hydroxy | Thiophene and hydroxyl groups alter electronic properties and hydrogen-bonding capacity |
Key Observations :
- Chlorophenyl Groups : Ubiquitous in analogs for improved target binding and metabolic stability .
- Phenoxy vs. Diazenyl Groups: The phenoxy group in the target compound may confer different steric and electronic effects compared to diazenyl-substituted analogs (e.g., compound 22 in ).
Comparison with Target Compound :
- Lack of hydroxyl or nitro groups (cf. ) could reduce hydrogen-bonding interactions but increase metabolic stability.
Crystallographic and Physicochemical Properties
Crystallographic data from analogs highlight the impact of substituents on molecular packing:
| Compound | Space Group | Unit Cell Parameters (Å, °) | Intermolecular Interactions | Reference |
|---|---|---|---|---|
| Target Compound (hypothetical) | - | - | Predicted π-π stacking due to aromatic chlorinated groups | - |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | P2₁/c | a = 6.0686, b = 18.6887, c = 14.9734, β = 91.559° | O–H···N and C–H···O hydrogen bonds | |
| (4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone | - | - | Nitro and methoxy groups facilitate layered packing |
Biological Activity
The compound [3-[2-chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone , with the CAS number 321522-27-4 and a molecular formula of C22H13Cl3N2O2 , is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C22H13Cl3N2O2 |
| Molar Mass | 443.71 g/mol |
| Boiling Point | 588.1 ± 60.0 °C (Predicted) |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) |
| pKa | -2.77 ± 0.12 (Predicted) |
Biological Activity Overview
Research indicates that pyrazole derivatives, including this specific compound, exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this one have demonstrated significant growth inhibition in various cancer cell lines, with IC50 values indicating potent activity .
- The mechanism of action often involves the inhibition of key proteins involved in cancer cell proliferation, such as CDK4 and ERBB2, leading to reduced tumor growth in vivo .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Anticancer Studies
- A study by Xia et al. reported that pyrazole derivatives displayed significant apoptotic effects on tumor cells, with one compound showing an IC50 value of 49.85 µM against A549 lung cancer cell lines .
- Another investigation highlighted the autophagic effects of related compounds on NCIH460 cells, emphasizing their potential as therapeutic agents against non-small cell lung cancer .
Anti-inflammatory Studies
- Research conducted on styrylpyrazoles indicated that modifications in substituents could enhance anti-inflammatory activity, with some compounds outperforming standard treatments in reducing inflammation markers in animal models .
Antimicrobial Studies
Q & A
Basic: What are the key considerations for synthesizing [3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. Critical parameters include:
- Temperature control : Pyrazole ring formation requires precise heating (80–120°C) to avoid side reactions like over-halogenation or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for aryl ether linkages, while chlorinated solvents (e.g., DCM) stabilize intermediates .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for chlorophenyl groups .
Analytical Monitoring : - TLC (Rf values: 0.3–0.5 in hexane:ethyl acetate 7:3) tracks intermediates .
- ¹H/¹³C NMR confirms regioselectivity (e.g., pyrazole C-H protons at δ 7.8–8.2 ppm; chlorophenyl Cl substituents via coupling constants) .
Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .
- Refinement : SHELXL refines anisotropic displacement parameters and validates H-atom positions via difference Fourier maps. Typical R-factor thresholds: <0.08 for high-quality data .
Example Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 6.0686, 18.6887, 14.9734 |
| β (°) | 91.559 |
| Z | 4 |
| R₁ (I > 2σ(I)) | 0.081 |
Basic: What experimental assays are suitable for evaluating the compound’s biological activity?
Methodological Answer:
- Cell-based assays :
- Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines, e.g., HeLa or MCF-7) .
- Anti-inflammatory activity : Measure TNF-α inhibition in LPS-stimulated macrophages via ELISA .
- Enzyme kinetics :
- Kinase inhibition : Use fluorescence polarization to assess binding affinity (Kd) for target kinases (e.g., EGFR, VEGFR2) .
Data Interpretation : Compare dose-response curves and calculate Hill coefficients to distinguish allosteric vs. competitive inhibition .
- Kinase inhibition : Use fluorescence polarization to assess binding affinity (Kd) for target kinases (e.g., EGFR, VEGFR2) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies:
- Standardize protocols :
- Use identical cell lines (e.g., ATCC-validated) and passage numbers.
- Control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Validate purity : LC-MS (≥95% purity) ensures activity is not confounded by impurities .
- Statistical rigor : Employ multivariate analysis (e.g., PCA) to identify outliers in high-throughput datasets .
Advanced: What computational methods are recommended to analyze electronic properties and structure-activity relationships (SAR)?
Methodological Answer:
- Wavefunction analysis :
- Docking studies :
- AutoDock Vina or Glide docks the compound into protein active sites (e.g., COX-2 PDB: 3NT1). Validate poses with MM/GBSA binding energy calculations (ΔG ≤ -8 kcal/mol) .
Advanced: How can stereoelectronic effects be optimized to enhance target selectivity?
Methodological Answer:
- Substituent tuning :
- Replace 4-chlorophenoxy with electron-withdrawing groups (e.g., CF₃) to enhance π-π stacking with hydrophobic enzyme pockets .
- Introduce methyl groups at pyrazole C-5 to reduce off-target binding via steric hindrance .
- Conformational analysis :
- Perform DFT geometry optimization (B3LYP/6-31G**) to identify low-energy conformers. Compare torsion angles (e.g., C-Cl…O dihedral ~15°) to crystallographic data .
Advanced: What strategies ensure compound stability under varying experimental conditions?
Methodological Answer:
- Degradation studies :
- Thermal stability : TGA/DSC (heating rate 10°C/min) shows decomposition onset at ~200°C .
- Photostability : Expose to UV light (254 nm) and monitor via HPLC for byproduct formation (e.g., dechlorinated derivatives) .
- Storage recommendations :
- Store at -20°C under argon to prevent oxidation. Use amber vials to limit photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
